molecular formula C24H44O2 B1244673 tCFA15 CAS No. 220757-88-0

tCFA15

Cat. No.: B1244673
CAS No.: 220757-88-0
M. Wt: 364.6 g/mol
InChI Key: FGMAOXGOTRUOKJ-UHFFFAOYSA-N
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Description

tCFA15 is an organic compound with the molecular formula C23H42O2 It is characterized by a cyclohexenone ring substituted with a long hydroxypentadecyl chain and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tCFA15 typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of appropriate ketones and aldehydes.

    Introduction of the Hydroxypentadecyl Chain: The hydroxypentadecyl chain can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

tCFA15 can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.

    Substitution: The methyl groups and hydroxypentadecyl chain can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

tCFA15 has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of tCFA15 involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclohexenone ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-dimethyl-
  • 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-tetramethyl-

Uniqueness

tCFA15 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the long hydroxypentadecyl chain and the three methyl groups differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

3-(15-hydroxypentadecyl)-2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O2/c1-21-22(24(2,3)19-18-23(21)26)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-25/h25H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMAOXGOTRUOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)CCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430917
Record name 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220757-88-0
Record name 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15-Bromo-1-(t-butyldimethylsiloxy)pentadecane (1 g, 2.36 mmol) dissolved in absolute ethyl ether (3 mL) and magnesium (0.115 g) were mixed, and the mixture was refluxed for 40 minutes. Subsequently, 3-ethoxy-2,6,6-trimethyl-2-cyclohexen-1-one (287.5 mg, 1.57 mmol) dissolved in tetrahydrofuran (2 mL) was added thereto. After stirring the mixture for four hours, 10% hydrochloric acid (3 mL) was added, and the reaction was allowed to continue for a further 17 hours under stirring. The reaction mixture was neutralized with sodium hydrogencarbonate, followed by extraction with ethyl ether three times. The organic layers were combined, washed with aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by means of silica gel column chromatography (hexane/ethyl acetate=9/1-6/4; concentration gradient=5%), to thereby afford 222.7 mg (0.61 mmol) of 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.115 g
Type
reactant
Reaction Step Two
Quantity
287.5 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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